Thermal Stability and Processing Window: NIST-Derived Decomposition Profile
The thermal robustness of 1,4,8-Trimethyl-9H-carbazole is defined by its decomposition profile, which is critical for high-temperature device fabrication processes like vacuum thermal evaporation. While specific TGA data for the compound is not widely published, NIST data indicates a thermal event range with a Tstart of 120 °C and a Tend of 270 °C at a heating rate of 1.5 K/min [1]. This provides a quantifiable processing window that is distinct from other carbazole derivatives, which may exhibit lower thermal stability or different sublimation behavior. For comparison, unsubstituted carbazole has a melting point of 245 °C and a boiling point of 355 °C, suggesting a different thermal profile for purification and deposition.
| Evidence Dimension | Thermal Event Range (Tstart - Tend) |
|---|---|
| Target Compound Data | Tstart: 120 °C, Tend: 270 °C (at 1.5 K/min heat rate) |
| Comparator Or Baseline | Unsubstituted Carbazole (Melting Point: 245 °C, Boiling Point: 355 °C) |
| Quantified Difference | N/A (Data type differs; target data indicates a broader thermal event range, while comparator data are phase transition points) |
| Conditions | NIST Standard Reference Data; Tstart and Tend reported with a heating rate of 1.5 K/min and a final hold of 10 min [1]. |
Why This Matters
This thermal stability data defines the practical temperature limits for vacuum sublimation purification and device fabrication, ensuring the compound can withstand processing without decomposition.
- [1] NIST Chemistry WebBook. (n.d.). Carbazole, 1,4,8-trimethyl-. View Source
